N-(Cyclopropylethynyl)-N,4-dimethylbenzenesulfonamide
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Overview
Description
N-(Cyclopropylethynyl)-N,4-dimethylbenzenesulfonamide is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, an ethynyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclopropylethynyl)-N,4-dimethylbenzenesulfonamide typically involves the following steps:
Formation of the Cyclopropylethynyl Group: This can be achieved through the reaction of cyclopropylacetylene with a suitable base, such as sodium amide, to form the cyclopropylethynyl anion.
Attachment to Benzenesulfonamide: The cyclopropylethynyl anion is then reacted with N,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the ethynyl group, converting it to an ethyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Ethyl-substituted benzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(Cyclopropylethynyl)-N,4-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Cyclopropylethynyl)-N,4-dimethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
- N-(Cyclopropylmethyl)-N,4-dimethylbenzenesulfonamide
- N-(Cyclopropylethyl)-N,4-dimethylbenzenesulfonamide
- N-(Cyclopropylpropynyl)-N,4-dimethylbenzenesulfonamide
Comparison: N-(Cyclopropylethynyl)-N,4-dimethylbenzenesulfonamide is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity compared to its analogs. The ethynyl group can participate in additional reactions, such as cycloadditions, which are not possible with the methyl or ethyl analogs. This makes the compound more versatile in synthetic applications and potentially more effective in biological contexts.
Properties
Molecular Formula |
C13H15NO2S |
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Molecular Weight |
249.33 g/mol |
IUPAC Name |
N-(2-cyclopropylethynyl)-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C13H15NO2S/c1-11-3-7-13(8-4-11)17(15,16)14(2)10-9-12-5-6-12/h3-4,7-8,12H,5-6H2,1-2H3 |
InChI Key |
XIJTXANRKUEONW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C#CC2CC2 |
Origin of Product |
United States |
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